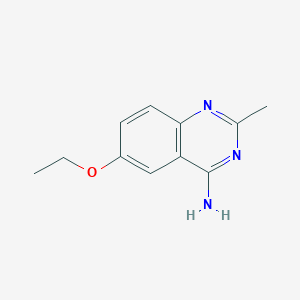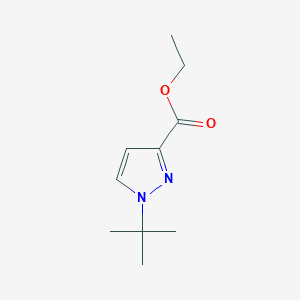
5-(Pyridazin-4-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridazin-4-yl)nicotinamide: is a heterocyclic organic compound that features both a pyridazine and a nicotinamide moiety. The pyridazine ring is a six-membered ring containing two adjacent nitrogen atoms, while the nicotinamide part consists of a pyridine ring bonded to an amide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridazin-4-yl)nicotinamide typically involves the following steps:
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling with Nicotinamide: The pyridazine derivative is then coupled with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include pyridazine N-oxides.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Various substituted pyridazine derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Pyridazin-4-yl)nicotinamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of both pyridazine and nicotinamide moieties makes it a candidate for interacting with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific enzymes and receptors makes it a promising lead compound in drug discovery.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals. Its unique properties may contribute to the formulation of new products with enhanced efficacy.
Wirkmechanismus
The mechanism of action of 5-(Pyridazin-4-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, while the nicotinamide moiety can participate in additional hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyridazine: A simpler compound with only the pyridazine ring.
Nicotinamide: Contains only the nicotinamide moiety.
Pyridazinone: A derivative of pyridazine with a keto group.
Uniqueness: 5-(Pyridazin-4-yl)nicotinamide is unique due to the combination of the pyridazine and nicotinamide moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities. The presence of both rings also provides opportunities for further chemical modifications, enhancing its potential as a versatile lead compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1346687-47-5 |
|---|---|
Molekularformel |
C10H8N4O |
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
5-pyridazin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-10(15)9-3-8(4-12-5-9)7-1-2-13-14-6-7/h1-6H,(H2,11,15) |
InChI-Schlüssel |
JULSOIAHWUKJOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=NC=C1C2=CC(=CN=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


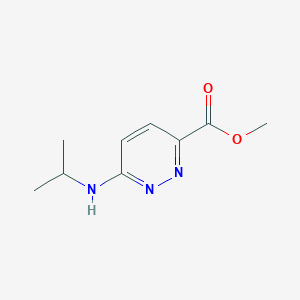
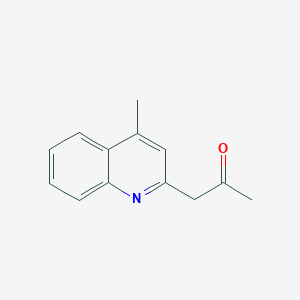
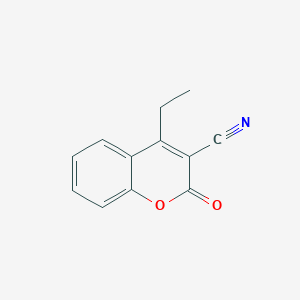



![2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B11900287.png)
![(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B11900294.png)
![1,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900299.png)
